Demeton-S-methyl sulfone

Description

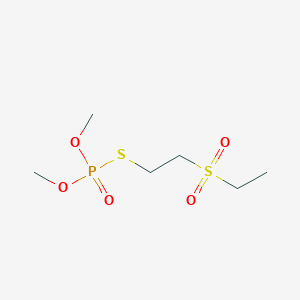

Structure

3D Structure

Properties

IUPAC Name |

1-dimethoxyphosphorylsulfanyl-2-ethylsulfonylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O5PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIRJMYRYORVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCSP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4037582 | |

| Record name | Demeton-S-methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17040-19-6 | |

| Record name | Demeton-S-methylsulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17040-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demeton-S-methylsulphon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017040196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demeton-S-methyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4037582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Demeton-S-methylsulphon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMETON-S-METHYLSULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSO143122K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Demeton-S-methyl sulfone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for Demeton-S-methyl sulfone, an organophosphate insecticide and a metabolite of Demeton-S-methyl.

Chemical Identity and Structure

This compound is an organophosphorus compound characterized by a central phosphorus atom.[1] Its structure includes a sulfone group (SO2), which distinguishes it from its parent compound, Demeton-S-methyl.[1] The IUPAC name for this compound is 1-dimethoxyphosphorylsulfanyl-2-ethylsulfonylethane.[1][2][3]

Canonical SMILES: CCS(=O)(=O)CCSP(=O)(OC)OC[1][3][4]

InChI: InChI=1S/C6H15O5PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3[1][3][4][5]

InChIKey: PZIRJMYRYORVIT-UHFFFAOYSA-N[1][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and environmental settings.

| Property | Value | Source(s) |

| CAS Number | 17040-19-6 | [1][2][4][5][6][7] |

| Molecular Formula | C6H15O5PS2 | [1][2][5][6][7] |

| Molecular Weight | 262.3 g/mol | [1][2] |

| Melting Point | 52°C | [6] |

| Boiling Point | 115°C at 0.01 Torr | [6] |

| Density | 1.315 g/cm³ | [6] |

| Appearance | Pale yellow oil (Demeton-S-methyl) | [8] |

Biological Activity and Metabolism

This compound's primary biological activity is its function as an acetylcholinesterase inhibitor.[1][4] This inhibition leads to an accumulation of acetylcholine (B1216132) in the synaptic cleft, causing overstimulation of muscles and nerves.[1]

It is a known metabolite of the insecticide Demeton-S-methyl.[6][9][10] In both plants and animals, Demeton-S-methyl undergoes oxidation to form Demeton-S-methyl sulfoxide (B87167) (also known as Oxydemeton-methyl).[8][11] This sulfoxide is then further oxidized to produce this compound.[1][8][11]

Caption: Metabolic conversion of Demeton-S-methyl.

Experimental Protocols

Synthesis

A common method for the commercial production of this compound involves the oxidation of its precursor, Demeton-S-methyl.[4]

Protocol Outline:

-

Precursor Synthesis: Demeton-S-methyl is first synthesized by reacting O,O-dimethyl phosphorothioate (B77711) with 2-(ethylthio)ethanol.[4]

-

Oxidation: The resulting Demeton-S-methyl is subjected to controlled oxidation using a strong oxidizing agent, such as hydrogen peroxide or a peracid.[4] This step converts the thioether group to a sulfone group.[4]

-

Reaction Conditions: The oxidation is typically performed in an organic solvent under mild heating.[4]

-

Purification: The final product, this compound, is purified from the reaction mixture using standard laboratory techniques like crystallization or distillation.[4]

Caption: Synthesis of this compound.

Safety and Hazards

This compound is classified as a hazardous substance. It is fatal if swallowed or inhaled and toxic in contact with skin.[12][13] It is also recognized as being toxic to aquatic life with long-lasting effects.[2][12] Due to its toxicity profile, handling of this compound requires stringent safety precautions, including the use of appropriate personal protective equipment and working in a well-ventilated area.[14]

References

- 1. Buy this compound | 17040-19-6 [smolecule.com]

- 2. Demeton-S-methylsulphon | C6H15O5PS2 | CID 28213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. This compound [webbook.nist.gov]

- 6. This compound CAS#: 17040-19-6 [m.chemicalbook.com]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. Demeton-S-methyl - Wikipedia [en.wikipedia.org]

- 9. This compound | 17040-19-6 [chemicalbook.com]

- 10. usbio.net [usbio.net]

- 11. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lgcstandards.com [lgcstandards.com]

- 13. cpachem.com [cpachem.com]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of Demeton-S-methyl sulfone

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Introduction

Demeton-S-methyl sulfone, an organophosphate insecticide, is a significant metabolite of its precursor, Demeton-S-methyl. Understanding its synthesis is crucial for toxicological studies, environmental fate analysis, and the development of analytical standards. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, including experimental methodologies and key chemical data. While detailed, specific laboratory protocols are not extensively available in public literature, this document consolidates the known chemical principles and general procedures for its preparation.

Core Synthesis Pathway

The principal and commercially utilized pathway for the synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, Demeton-S-methyl. The second, and key, step is the oxidation of Demeton-S-methyl to yield the final sulfone product.

Step 1: Synthesis of Demeton-S-methyl

Demeton-S-methyl (S-[2-(Ethylsulfanyl)ethyl] O,O-dimethyl phosphorothioate) is synthesized via the esterification of 2-(ethylthio)ethanol (B52129) with a dimethyl phosphorothioate (B77711) derivative. One common method involves the reaction of O,O-dimethyl phosphorothioate with 2-(ethylthio)ethanol.[1]

Step 2: Oxidation of Demeton-S-methyl to this compound

The conversion of the thioether linkage in Demeton-S-methyl to a sulfone is achieved through controlled oxidation. This process mirrors the metabolic pathway observed in biological systems where Demeton-S-methyl is first oxidized to its sulfoxide (B87167) (Demeton-S-methyl sulfoxide or oxydemeton-methyl) and then further to the sulfone.[2][3] Strong oxidizing agents are employed to drive this reaction to completion.[1]

Quantitative Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 17040-19-6 | [4][5][6] |

| Molecular Formula | C6H15O5PS2 | [4][5][6] |

| Molecular Weight | 262.28 g/mol | [4][5][6] |

| IUPAC Name | S-[2-(Ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate | [4] |

Experimental Protocols

The following methodologies are based on generalized descriptions of the synthesis of this compound and its analogs.[1][7] Researchers should adapt and optimize these protocols based on laboratory conditions and safety considerations.

Materials and Reagents

-

Demeton-S-methyl

-

Oxidizing agent (e.g., hydrogen peroxide, peracetic acid, potassium permanganate)

-

Organic solvent (e.g., acetic acid, toluene, dichloromethane)

-

Reducing agent for quenching (e.g., sodium bisulfite solution)

-

Sodium bicarbonate solution (saturated)

-

Brine solution

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Silica (B1680970) gel for column chromatography

General Synthesis Procedure

-

Dissolution: Dissolve the starting material, Demeton-S-methyl, in a suitable organic solvent such as acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[7]

-

Oxidation:

-

Cool the reaction vessel in an ice bath to control the exothermic reaction.

-

Slowly add a strong oxidizing agent, such as hydrogen peroxide (30% solution) or a peracid, dropwise to the stirred solution.[1][7] The use of an excess of the oxidizing agent and potentially gentle heating may be required to ensure the complete conversion of the intermediate sulfoxide to the sulfone.[7]

-

The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to track the consumption of the starting material and the formation of the product.

-

-

Workup and Purification:

-

Once the reaction is complete, quench any excess oxidizing agent by carefully adding a reducing agent, such as a sodium bisulfite solution.[7]

-

Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.[7]

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine to remove acidic impurities and salts.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.[7]

-

Further purification can be achieved through crystallization or distillation.[1] For laboratory-scale purification, column chromatography using silica gel is a suitable method.[7]

-

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound from its precursors.

Caption: Logical workflow for the synthesis of this compound.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Demeton-S-methyl - Wikipedia [en.wikipedia.org]

- 4. This compound [webbook.nist.gov]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound CAS#: 17040-19-6 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Demeton-S-methyl Sulfone: A Technical Guide to its Acetylcholinesterase Inhibition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S-methyl sulfone is an organophosphate and a metabolite of the insecticide Demeton-S-methyl.[1][2] Like other organophosphorus compounds, its primary mechanism of toxicity is the potent inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4][5] AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.[6] This hydrolysis terminates the signal at cholinergic synapses, allowing neurons to return to their resting state.[6] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors, which can cause muscle twitching, paralysis, and in severe cases, death due to respiratory failure.[3][4] This guide provides an in-depth look at the molecular mechanism of AChE inhibition by this compound, presents relevant quantitative data, and details a standard experimental protocol for assessing its inhibitory activity.

Core Mechanism of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by this compound is an irreversible process that involves the phosphorylation of a specific serine residue within the enzyme's active site.[4][7] The active site of AChE contains a catalytic triad (B1167595) of amino acids: serine, histidine, and glutamate.[8] The process can be broken down into the following steps:

-

Binding: The this compound molecule initially binds to the active site of the acetylcholinesterase enzyme.

-

Phosphorylation: The phosphorus atom of the organophosphate is attacked by the nucleophilic hydroxyl group of the serine residue in the catalytic triad.[4][7] This results in the formation of a stable, covalent phosphate-serine bond.

-

Leaving Group Departure: A "leaving group" is displaced from the phosphorus atom during this reaction.[6]

-

Enzyme Inactivation: The phosphorylated enzyme is now inactive and unable to hydrolyze acetylcholine.[4] This covalent bond is extremely stable, leading to what is considered irreversible inhibition.[6]

-

Aging: Over time, the phosphorylated enzyme complex can undergo a process called "aging." This involves the dealkylation of one of the alkoxy groups attached to the phosphorus atom, further strengthening the bond to the enzyme and making it resistant to reactivation by antidotes like oximes.[4]

The accumulation of acetylcholine that results from this inhibition leads to the characteristic symptoms of organophosphate poisoning.[4]

Quantitative Data on Acetylcholinesterase Inhibition

Quantitative data for the direct inhibition of acetylcholinesterase by this compound is limited in recent literature. However, historical data for Demeton-S-methyl and its primary metabolites, the sulfoxide (B87167) and sulfone, provide context for their relative inhibitory potencies. The 50% inhibitory concentration (IC50) is a common measure of inhibitor potency.

| Compound | Enzyme Source | IC50 (M) | Reference |

| Demeton-S-methyl | Sheep Erythrocyte Cholinesterase | 6.5 x 10⁻⁵ | [9] |

| Demeton-S-methyl sulfoxide | Sheep Erythrocyte Cholinesterase | 4.1 x 10⁻⁵ | [9] |

| This compound | Sheep Erythrocyte Cholinesterase | 2.3 x 10⁻⁵ | [9] |

| Demeton-S-methyl | Human Blood Serum Cholinesterase | 1.65 x 10⁻⁶ | [9] |

| Demeton-S-methyl sulfoxide | Human Blood Serum Cholinesterase | 2.7 x 10⁻⁵ | [9] |

| This compound | Human Blood Serum Cholinesterase | 4.3 x 10⁻⁵ | [9] |

Note: IC50 values can vary depending on the enzyme source, substrate concentration, and incubation time.[9]

Visualizing the Mechanism and Experimental Workflow

Molecular Mechanism of Inhibition

The following diagram illustrates the phosphorylation of the serine residue in the active site of acetylcholinesterase by this compound, leading to the inactivation of the enzyme.

Caption: Covalent modification of the AChE active site by this compound.

Experimental Workflow: Ellman's Assay

The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring acetylcholinesterase activity and screening for inhibitors.[10][11][12]

Caption: Workflow for determining AChE inhibition using the Ellman's assay.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a general procedure for determining the inhibitory activity of this compound on acetylcholinesterase using a 96-well plate format.

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI).[11] The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow anion 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm.[11][12] The rate of color formation is directly proportional to the AChE activity.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

This compound

-

A suitable solvent for the inhibitor (e.g., DMSO)

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare a standard phosphate buffer and adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.

-

ATCI Solution (14 mM): Dissolve ATCI in deionized water. Prepare this solution fresh.

-

AChE Solution: Prepare a stock solution of AChE in phosphate buffer to a desired concentration (e.g., 1 U/mL). The optimal concentration may need to be determined empirically.

-

Inhibitor Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions of Inhibitor: Perform serial dilutions of the stock solution to create a range of concentrations to be tested.

Assay Procedure:

-

Plate Setup: In a 96-well plate, set up the following for each concentration of the inhibitor to be tested, as well as for controls:

-

Blank: Contains all reagents except the enzyme.

-

Control (100% Activity): Contains the enzyme and the solvent used for the inhibitor.

-

Test Sample: Contains the enzyme and the inhibitor at a specific concentration.

-

-

Pre-incubation:

-

To each well, add 140 µL of phosphate buffer.

-

Add 10 µL of the appropriate inhibitor dilution or solvent to the respective wells.

-

Add 10 µL of the AChE solution to all wells except the blank.

-

Mix gently and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C). This allows the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Following pre-incubation, add 10 µL of the DTNB solution to each well.

-

Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to all wells.

-

-

Measurement:

-

Immediately place the plate in the microplate reader.

-

Measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Correct the rates of the test and control wells by subtracting the rate of the blank.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that produces 50% inhibition.

-

Conclusion

This compound acts as a potent, irreversible inhibitor of acetylcholinesterase through the covalent phosphorylation of the active site serine residue. This mechanism disrupts normal cholinergic neurotransmission, leading to its toxic effects. The quantitative data, though dated, suggests that the sulfone metabolite is a potent inhibitor, comparable to or slightly more potent than its parent compound and sulfoxide metabolite in some systems. Standard enzymatic assays, such as the Ellman's method, provide a reliable means for characterizing the inhibitory kinetics of this and other organophosphorus compounds, which is essential for both toxicological assessment and the development of potential countermeasures.

References

- 1. Demeton-S-methyl - Wikipedia [en.wikipedia.org]

- 2. 697. Demeton-S-methyl (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 3. Buy this compound | 17040-19-6 [smolecule.com]

- 4. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound [sitem.herts.ac.uk]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 9. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 10. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of Demeton-S-methyl sulfone in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demeton-S-methyl sulfone, the fully oxidized metabolite of the organophosphate insecticide Demeton-S-methyl, is a compound of significant toxicological interest. Understanding its metabolic fate is crucial for assessing its potential risks to mammals. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data and detailed experimental methodologies.

Absorption, Distribution, and Excretion

Studies in mammals, primarily in rats, have demonstrated that this compound is rapidly and almost completely absorbed following oral administration. Its distribution is relatively uniform throughout the body, with no significant accumulation in fatty tissues. The primary route of elimination is via the urine, with the majority of the administered dose being excreted within 24 hours.

Experimental Protocols

Study Design for Absorption, Distribution, and Excretion in Rats [1]

-

Test Animals: Male Sprague-Dawley rats.

-

Test Substance: ¹⁴C-labeled this compound.

-

Dosing:

-

Single oral doses of 0.1, 0.5, 5, or 10 mg/kg body weight.

-

Single intravenous doses of 0.5 or 1 mg/kg body weight.

-

A single oral dose of 0.5 mg/kg was also administered to female rats.

-

-

Sample Collection:

-

Urine, feces, and expired air were collected at various time points.

-

Blood samples were taken to determine radioactivity levels over time.

-

Tissue distribution of radioactivity was assessed at different intervals post-dosing.

-

For biliary excretion, male rats with bile duct fistulas were administered a single intraduodenal dose of 0.5 mg/kg.

-

-

Analytical Methods:

-

Radioactivity in samples was quantified by appropriate counting methods.

-

Whole-body autoradiography was used to visualize the distribution of the radiolabeled compound.

-

Quantitative Data

Table 1: Excretion of ¹⁴C-Demeton-S-methyl sulfone in Rats within 48 Hours Following a Single Oral Dose [1]

| Route of Excretion | Percentage of Administered Dose |

| Urine | 97 - 99% |

| Feces | 0.6 - 2.5% |

| Expired Air | < 0.1% |

Table 2: Tissue Distribution and Elimination of ¹⁴C-Demeton-S-methyl sulfone in Rats Following a Single Oral Dose [1]

| Time Post-Dose | Percentage of Administered Dose Remaining in the Body |

| 2 hours | ~50% |

| 24 hours | ~1% |

| 48 hours | 0.7% |

| 10 days | 0.27% |

Table 3: Pharmacokinetic Parameters of ¹⁴C-Demeton-S-methyl sulfone in Rats Following a Single Oral Dose of 5 mg/kg [1]

| Parameter | Value |

| Time to Peak Blood Level | ~1 hour |

| Blood Half-life (0-6 hours) | ~2 hours |

| Blood Half-life (6-24 hours) | ~7 hours |

Biotransformation

The metabolism of this compound in rats primarily involves O-demethylation of the phosphate (B84403) group and cleavage of the side chain. The parent compound is extensively metabolized, with only a small fraction excreted unchanged.

Experimental Protocols

Metabolite Identification in Rat Urine [1]

-

Test Animals: Male Sprague-Dawley rats.

-

Dosing: Single oral administration of 10 mg/kg of ¹⁴C-Demeton-S-methyl sulfone.

-

Sample Collection: Urine samples were collected at 0-8 hours and 8-24 hours post-dosing.

-

Analytical Methods:

-

Metabolites were separated using thin-layer chromatography (TLC) and high-pressure liquid chromatography (HPLC).

-

Identification and quantitation were performed by co-chromatography with reference standards and radioactivity measurement.

-

Metabolic Pathway

The biotransformation of this compound proceeds through several key reactions, as illustrated in the diagram below.

Quantitative Data

Table 4: Metabolites of ¹⁴C-Demeton-S-methyl sulfone in Rat Urine (0-24 hours) [1]

| Metabolite | Percentage of Radioactivity in Urine |

| Unchanged this compound | 26% |

| O-demethyl-demeton-S-methyl sulfone | 18% |

| 2-(ethylsulfonyl)ethanesulfonic acid | 48% |

| Two unknown metabolites | < 5% each |

Analytical Methodologies

The accurate quantification of this compound and its metabolites in biological matrices is essential for metabolic and toxicokinetic studies. Modern analytical techniques offer high sensitivity and specificity.

Experimental Protocols

LC-MS/MS Method for Quantification in Biological Samples [2][3]

This protocol outlines a general workflow for the analysis of this compound in biological samples like blood and tissues.

-

Sample Homogenization: Tissues are homogenized in a suitable buffer.

-

Solid-Phase Extraction (SPE):

-

The homogenate is centrifuged, and the supernatant is loaded onto a C18 SPE cartridge.

-

The cartridge is washed to remove interfering substances.

-

This compound and its metabolites are eluted with an organic solvent (e.g., acetonitrile).

-

-

LC-MS/MS Analysis:

-

The eluate is concentrated and injected into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Separation is typically achieved on a C18 reversed-phase column.

-

Detection and quantification are performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.

-

Conclusion

The metabolic fate of this compound in mammals is characterized by rapid absorption, widespread distribution, extensive metabolism primarily through O-demethylation and side-chain cleavage, and swift excretion, mainly in the urine. The data presented in this guide, derived from studies in rats, provides a solid foundation for understanding the toxicokinetics of this compound. The detailed experimental protocols and analytical methodologies described herein serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further research may be beneficial to elucidate the metabolic pathways in other mammalian species and to fully characterize all metabolites.

References

- 1. 698. Demeton-S-methyl sulphone (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 2. LC-MS Determination of Oxydemeton-methyl and Its Main Metabolite Demeton-S-methylsulfon in Biological Specimens—Application to a Forensic Case | Journal of Analytical Toxicology | DeepDyve [deepdyve.com]

- 3. researchgate.net [researchgate.net]

Ecotoxicology of Demeton-S-methyl sulfone in Aquatic Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Very little direct ecotoxicological data is available for Demeton-S-methyl sulfone.[1] Consequently, this document infers potential toxicological characteristics from its parent compound, Demeton-S-methyl, and the broader class of organophosphate insecticides.

Executive Summary

This compound is an organophosphate insecticide and a metabolite of Demeton-S-methyl.[1] Like other organophosphates, its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE), leading to neurotoxicity.[1][2][3][4] While specific ecotoxicity data for this compound in aquatic invertebrates is scarce, the high toxicity of its parent compound, Demeton-S-methyl, to this phylum suggests a significant potential for adverse effects.[4][5] This guide synthesizes available information on the toxicology of related compounds, outlines standard experimental protocols for generating definitive data, and visualizes the key signaling pathways involved in organophosphate toxicity.

Chemical Identity and Properties

-

Chemical Name: S-[2-(Ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate

-

CAS Number: 17040-19-6

-

Molecular Formula: C₆H₁₅O₅PS₂

-

Mode of Action: Systemic with contact and stomach action; Acetylcholinesterase (AChE) inhibitor.[1][3]

Quantitative Ecotoxicity Data

Table 1: Acute Toxicity of Demeton-S-methyl and Demeton to Aquatic Invertebrates

| Species | Compound | Exposure Duration | Endpoint | Concentration (µg/L) | Reference |

| Freshwater Molluscs (4 species) | Demeton-S-methyl | 48 hours | LC50 | 2,800 - 35,000 | [6] |

| Daphnia magna | Demeton-S-methyl | 48 hours | EC50 | High Toxicity Implied | [4] |

Note: The term "High Toxicity Implied" is used for Demeton-S-methyl's effect on Daphnia magna as specific values were not found in the search results, but multiple sources state its high toxicity to aquatic invertebrates.

Signaling Pathways of Toxicity

Primary Mechanism: Acetylcholinesterase Inhibition

The principal mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[2][3][4][5][7][8][9] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) at the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which causes neurotoxicity, paralysis, and ultimately death.[2][5]

Caption: Acetylcholinesterase (AChE) Inhibition Pathway.

Secondary Mechanism: Induction of Oxidative Stress

Organophosphate exposure can also lead to oxidative stress in aquatic organisms.[10][11] This can occur through the overstimulation of neurotransmitter receptors, leading to excessive calcium influx and the generation of reactive oxygen species (ROS). An imbalance between ROS production and the organism's antioxidant defenses results in cellular damage.[10][11]

Caption: Oxidative Stress Induction Pathway.

Recommended Experimental Protocols

To address the data gap for this compound, standardized ecotoxicological tests are required. The following OECD guidelines provide robust methodologies for assessing the acute and chronic toxicity to key aquatic invertebrate species.

Acute Toxicity Testing with Daphnia sp.

The acute immobilization test determines the concentration of a substance that immobilizes 50% of the exposed Daphnia population over a 48-hour period (EC50).

-

Guideline: OECD 202, Daphnia sp., Acute Immobilisation Test.[12][13][14][15][16]

-

Organism: Daphnia magna or other suitable Daphnia species.[12]

-

Endpoint: Immobilization (inability to swim within 15 seconds after gentle agitation).[12][16]

-

Test Design: At least 5 test concentrations in a geometric series, plus a control.[12][13][14]

-

Replicates: At least 20 animals per concentration, divided into four replicates of five.[14]

-

Test Conditions: 20 ± 2 °C, 16-hour light/8-hour dark photoperiod, no feeding during the test.[12]

Caption: OECD 202 Workflow for Acute Daphnia Toxicity.

Chronic Toxicity Testing with Daphnia magna

The reproduction test assesses the impact of a substance on the reproductive output of Daphnia magna over a 21-day period.

-

Guideline: OECD 211, Daphnia magna Reproduction Test.[17][18][19][20][21]

-

Organism: Daphnia magna females, less than 24 hours old at the start.[17][19]

-

Endpoint: Total number of living offspring produced per parent animal. Other endpoints include parental mortality and time to first brood.

-

Test Design: At least 5 test concentrations, plus a control, with 10 replicates per concentration (one animal per replicate).[19][20]

-

Test Conditions: Semi-static or flow-through system with regular feeding.[19]

Sediment Toxicity Testing with Chironomus riparius

This test evaluates the effects of sediment-associated chemicals on the development and emergence of the sediment-dwelling midge, Chironomus riparius.

-

Guideline: OECD 218, Sediment-Water Chironomid Toxicity Test Using Spiked Sediment.[22][23][24][25][26]

-

Organism: First instar larvae of Chironomus riparius.[22][24]

-

Endpoint: Emergence rate and development time of adult midges. Larval survival and weight can also be measured.[22]

-

Test Design: At least 5 concentrations of the test substance spiked into the sediment, plus a control, with at least 4 replicates per concentration.[22][24]

-

Test Conditions: Controlled temperature and light cycle in a water-sediment system.[22]

Caption: OECD 218 Workflow for Sediment Toxicity Testing.

Conclusion and Recommendations

There is a critical knowledge gap regarding the ecotoxicology of this compound in aquatic invertebrates. Based on the high toxicity of its parent compound and the known mechanisms of organophosphate action, it is imperative to assume a high potential for adverse effects until specific data is generated.

It is strongly recommended that the experimental protocols outlined in this guide, specifically OECD 202, 211, and 218, be conducted for this compound to establish its acute and chronic toxicity profiles in representative aquatic invertebrate species. This data is essential for conducting accurate environmental risk assessments and ensuring the protection of aquatic ecosystems.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Demeton (Ref: ENT 17295) [sitem.herts.ac.uk]

- 4. Demeton-S-methyl [sitem.herts.ac.uk]

- 5. Demeton-S-methyl - Wikipedia [en.wikipedia.org]

- 6. Demeton-S-methyl in freshwater and marine water [waterquality.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Nematicides and Their Modes of Action [mdpi.com]

- 9. Demeton-S in freshwater and marine water [waterquality.gov.au]

- 10. The role of oxidative stress in organophosphate and nerve agent toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. shop.fera.co.uk [shop.fera.co.uk]

- 17. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]

- 21. swedenwaterresearch.se [swedenwaterresearch.se]

- 22. biotecnologiebt.it [biotecnologiebt.it]

- 23. oecd.org [oecd.org]

- 24. OECD 218/219: Sediment-Water Chironomid Toxicity Test Using Spiked Sediment/Spiked Water | ibacon GmbH [ibacon.com]

- 25. OECD 218/219 - Sediment-Water Toxicity Test - Situ Biosciences [situbiosciences.com]

- 26. shop.fera.co.uk [shop.fera.co.uk]

An In-depth Technical Guide on the Acute Oral Toxicity (LD50) of Demeton-S-methyl sulfone in Rats

This technical guide provides a comprehensive overview of the acute oral toxicity of Demeton-S-methyl sulfone in rats, with a focus on its median lethal dose (LD50). The information is intended for researchers, scientists, and professionals in drug development and toxicology.

Quantitative Toxicity Data

The acute oral toxicity of this compound in rats has been determined in studies, with the LD50 values summarized in the table below. These values indicate a high degree of acute toxicity upon oral ingestion.

| Test Substance | Species/Strain | Sex | Fasting Status | LD50 (mg/kg) | Reference |

| This compound | Rat | Male | Non-fasted | 37 - 44 | Mihail, 1980; Mihail, 1981[1] |

| This compound | Rat | Male | Fasted | 23 | Mihail, 1980; Mihail, 1981[1] |

Mechanism of Toxicity: Cholinesterase Inhibition

This compound is an organophosphate compound.[2] The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[3] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects, which can include tremors, convulsions, and, at high doses, respiratory failure and death.[4]

Experimental Protocols

While the specific, detailed protocols from the original studies by Mihail (1980, 1981) are not fully available in the public domain, the determination of acute oral LD50 values for pesticides like this compound typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized protocol based on such guidelines.

Objective: To determine the median lethal dose (LD50) of this compound that causes mortality in 50% of the test animal population following a single oral administration.

Test Animals:

-

Species: Rat (e.g., Wistar or Sprague-Dawley strains).[5]

-

Sex: Typically, studies may use one sex, or both, to assess for any sex-specific differences in toxicity. The cited studies specifically used male rats.[1]

-

Health Status: Healthy, young adult animals are used.

-

Housing: Animals are housed in controlled environmental conditions with a standard light-dark cycle, temperature, and humidity.[3]

-

Acclimatization: A period of acclimatization to the laboratory conditions is allowed before the study begins.

-

Fasting: Food is typically withheld overnight before dosing, while water is available ad libitum.[3] This is done to promote absorption of the test substance.

Dose Administration:

-

Route: Oral gavage is the standard method for ensuring a precise dose is administered directly into the stomach.[3]

-

Vehicle: The test substance is usually dissolved or suspended in a suitable vehicle, such as corn oil or water.[3]

-

Dose Levels: A range of dose levels is selected to elicit a response from no effect to 100% mortality, allowing for the statistical calculation of the LD50.[3]

Observation Period:

-

Following administration, animals are observed for clinical signs of toxicity and mortality for a period of at least 14 days.[3]

-

Observations are more frequent in the initial hours after dosing and then typically daily.

-

Signs of toxicity for an organophosphate like this compound would include cholinergic signs such as tremors, salivation, lacrimation, and convulsions.[3][4]

-

Body weight is recorded at the beginning and end of the study.

Data Analysis:

-

The number of mortalities at each dose level is recorded.

-

The LD50 value is calculated using appropriate statistical methods, such as probit analysis.[3]

Logical Workflow for LD50 Determination

The following diagram illustrates the general logical workflow for determining the acute oral LD50 of a substance like this compound in rats.

Caption: General workflow for acute oral LD50 determination in rats.

References

- 1. 698. Demeton-S-methyl sulphone (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 2. This compound [sitem.herts.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 5. 790. Demeton-S-Methyl and Related Compounds (Pesticide residues in food: 1989 evaluations Part II Toxicology) [inchem.org]

Demeton-S-methyl sulfone CAS number 17040-19-6 identification

CAS Number: 17040-19-6

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton-S-methyl sulfone, an organophosphate insecticide, is a significant metabolite of the systemic pesticide Demeton-S-methyl.[1][2] Its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to neurotoxic effects.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, metabolic pathways, and toxicological profile. Detailed experimental protocols for its analysis are also presented, alongside visual diagrams to elucidate key processes. This document is intended to serve as a thorough resource for researchers and professionals involved in the study and management of organophosphate compounds.

Chemical Identification and Properties

This compound is chemically known as S-[2-(ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate (B77711).[4] It is a sulfone derivative of Demeton-S-methyl.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Registry Number | 17040-19-6 | [1][5] |

| Molecular Formula | C6H15O5PS2 | [4][5][6] |

| Molecular Weight | 262.28 g/mol | [6][7] |

| IUPAC Name | S-[2-(ethanesulfonyl)ethyl] O,O-dimethyl phosphorothioate | [4] |

| Synonyms | Demeton-S-methylsulphon, Dioxydemeton-S-methyl, Isometasystox sulfone | [1][6] |

| Appearance | White to pale yellowish, microcrystalline | [8] |

| Boiling Point | 120°C at 0.03 mm Hg | [8] |

| Vapor Pressure | 0.5 × 10-3 mm Hg at 20°C | [8] |

| Specific Gravity | 1.416 at 20°C | [8] |

| Solubility | Miscible with water; soluble in most organic solvents | [8] |

Synthesis

This compound is primarily produced through the oxidation of its parent compound, Demeton-S-methyl.[1] This conversion can also occur metabolically in plants and animals.[9][10] The synthesis process typically involves the use of strong oxidizing agents.[1]

A general synthesis pathway involves:

-

Synthesis of Demeton-S-methyl: This can be achieved through the reaction of O,O-dimethyl phosphorothioate with 2-(ethylthio)ethanol.[1]

-

Oxidation: The resulting Demeton-S-methyl is then oxidized using agents like hydrogen peroxide or peracids to convert the sulfide (B99878) group to a sulfone group.[1] This reaction is usually carried out in an organic solvent under mild heating.[1]

-

Purification: The final product, this compound, is then purified, often through crystallization or distillation.[1]

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its function as an acetylcholinesterase (AChE) inhibitor.[1][3] By inhibiting AChE, it leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts.[3] This results in continuous stimulation of muscles and nerves, which can manifest as muscle twitching, paralysis, and in cases of significant exposure, death.[3]

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound | 17040-19-6 [chemicalbook.com]

- 3. Buy this compound | 17040-19-6 [smolecule.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound [webbook.nist.gov]

- 6. Demeton-S-methylsulphon | C6H15O5PS2 | CID 28213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 17040-19-6 [m.chemicalbook.com]

- 8. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 9. Demeton-S-methyl | C6H15O3PS2 | CID 13526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Demeton - Wikipedia [en.wikipedia.org]

IUPAC nomenclature for Demeton-S-methyl sulfone

An In-depth Technical Guide to Demeton-S-methyl sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant metabolite of the organophosphate insecticide Demeton-S-methyl. This document details its chemical identity, physicochemical properties, toxicological profile, and the methodologies for its synthesis and analysis.

Chemical Identity and Nomenclature

This compound is the fully oxidized metabolite of Demeton-S-methyl, where the thioether group has been converted to a sulfone. This transformation is a key step in the bioactivation and degradation pathway of the parent insecticide.

-

Preferred IUPAC Name: S-[2-(ethanesulfonyl)ethyl] O,O-dimethyl phosphorothioate[1]

-

CAS Name: S-[2-(ethylsulfonyl)ethyl] O,O-dimethyl phosphorothioate[1]

-

Synonyms: Demeton-S-methylsulphon, Dioxydemeton-S-methyl, Isometasystox sulfone, Metaisosystoxsulfon, Methylsystox sulfone[1]

-

InChI: InChI=1S/C6H15O5PS2/c1-4-14(8,9)6-5-13-12(7,10-2)11-3/h4-6H2,1-3H3

-

Canonical SMILES: CCS(=O)(=O)CCSP(=O)(OC)OC[1]

Physicochemical and Toxicological Properties

The following tables summarize the key quantitative data for this compound. It is a highly toxic organophosphate compound, acting as a potent neurotoxin.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 262.29 g/mol | [3] |

| Physical State | White to pale yellowish, microcrystalline solid | [3] |

| Melting Point | 52 °C | [2] |

| Boiling Point | 115 °C @ 0.01 Torr; 120 °C @ 0.03 mmHg | [2][3] |

| Density / Specific Gravity | 1.315 g/cm³; 1.416 (20°C/4°C) | [2][3] |

| Vapor Pressure | 0.5 x 10⁻³ mmHg @ 20°C | [3] |

| Water Solubility | Miscible | [3] |

| Organic Solvent Solubility | Soluble in most organic solvents | [3] |

Table 2: Toxicological Data

| Parameter | Species | Value | Notes | Source(s) |

| Acute Oral LD₅₀ | Rat (fasted) | 23 mg/kg | [4] | |

| Acute Oral LD₅₀ | Rat (non-fasted) | 37 - 44 mg/kg | Data from seven production batches. | [4] |

| Dermal Toxicity | - | Moderately toxic by skin contact. | Quantitative data not available. | [2] |

| Inhalation Toxicity | - | Poison by inhalation. | Quantitative data not available. | [2] |

| Primary Mechanism | - | Acetylcholinesterase (AChE) Inhibitor | Neurotoxin | [1] |

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate compounds, the primary mechanism of toxicity for this compound is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is critical for nervous system function, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

The phosphorus atom of the organophosphate is electrophilic and reacts with a serine hydroxyl group in the active site of AChE. This forms a stable, phosphorylated enzyme that is no longer capable of breaking down acetylcholine. The resulting accumulation of ACh in the synapse leads to excessive stimulation of cholinergic receptors, causing a range of symptoms including muscle tremors, paralysis, seizures, and ultimately, death by respiratory failure.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analytical determination of this compound.

Synthesis Protocol: Oxidation of Demeton-S-methyl

This compound is commercially produced by the controlled oxidation of its precursor, Demeton-S-methyl, using strong oxidizing agents such as hydrogen peroxide or peracids.[1] The following is a representative laboratory-scale protocol.

Materials:

-

Demeton-S-methyl

-

Glacial Acetic Acid (as solvent)

-

Hydrogen Peroxide (30% aqueous solution)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Brine (saturated NaCl aqueous solution)

-

Ethyl Acetate (B1210297)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

-

Dissolution: Dissolve Demeton-S-methyl in a suitable volume of glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0-5 °C.

-

Oxidation: Add a stoichiometric excess (e.g., 2.2 equivalents) of 30% hydrogen peroxide dropwise via an addition funnel. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS) until the starting material and the intermediate sulfoxide (B87167) are consumed. Gentle heating may be required to drive the reaction to completion.

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench any excess peroxide by the slow addition of a reducing agent, such as a saturated sodium bisulfite solution, until effervescence ceases.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product into ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel.

Analytical Protocol: LC-MS/MS Determination in Agricultural Products

The simultaneous determination of Demeton-S-methyl and its metabolites, including the sulfone, is commonly performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following protocol is adapted from established methods for residue analysis.

1. Sample Preparation and Extraction:

-

Homogenization: Weigh 10.0 g of a homogenized agricultural sample (e.g., fruit, vegetable) into a centrifuge tube.

-

Antioxidant Addition: To prevent degradation, add antioxidants. For example, add 20 mL of a 0.2 w/v% thiourea (B124793) solution and let stand for 30 minutes.

-

Extraction: Add 100 mL of acetone (B3395972) and homogenize thoroughly. Filter the mixture with suction.

-

Re-extraction: Add another 50 mL of acetone to the residue on the filter paper, homogenize, and filter again.

-

Combine and Dilute: Combine the filtrates and add acetone to a final volume of 200 mL.

2. Cleanup (Solid Phase Extraction - SPE):

-

Concentration: Take a 20 mL aliquot of the extract and concentrate to approximately 5 mL at <40°C.

-

Partitioning (for lipid-rich samples): For samples like grains or seeds, perform a hexane/acetonitrile liquid-liquid partitioning step to remove lipids.

-

SPE Column: Use a cleanup cartridge (e.g., tandem graphitized carbon/PSA) appropriate for pesticide residue analysis.

-

Elution: Elute the analytes from the SPE column with a suitable solvent mixture (e.g., acetonitrile/toluene).

-

Final Preparation: Evaporate the eluate to dryness at <40°C and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions:

-

Instrument: Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

-

Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 3-20 µL

-

Gradient: A typical gradient would start at high aqueous content (e.g., 90% A) and ramp to high organic content (e.g., 90% B) over 30 minutes to elute analytes.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

MS/MS Detection: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (Q1) for this compound: m/z 263.0

-

Product Ions (Q3) for Quantification/Confirmation: m/z 109, 169

-

References

Demeton-S-methyl sulfone molecular weight and chemical formula

Technical Data Sheet: Demeton-S-methyl sulfone

Audience: Researchers, scientists, and drug development professionals.

This document provides core technical data on this compound, a metabolite of the organophosphate insecticide Demeton-S-methyl.[1] It is also known as Isometasystox sulfone and Dioxydemeton-S-methyl.[2]

Quantitative Chemical Data

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for analytical and experimental procedures.

| Property | Value | Source |

| Chemical Formula | C₆H₁₅O₅PS₂ | PubChem[2], NIST[3], AERU[4] |

| Molecular Weight | 262.3 g/mol | PubChem[2][5] |

| Alternate Molecular Weight | 262.284 g/mol | NIST WebBook[3] |

| CAS Registry Number | 17040-19-6 | NIST WebBook[3], AERU[4] |

| IUPAC Name | S-2-ethylsulfonylethyl O,O-dimethyl phosphorothioate | AERU[4] |

Experimental Protocols

The molecular formula and weight of a compound like this compound are determined through standard, well-established analytical chemistry techniques.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which also helps in confirming the elemental composition.

-

Elemental Analysis: This method determines the percentage composition of elements (like Carbon, Hydrogen, Oxygen, etc.) in a sample. The results are used to derive the empirical formula, which can then be confirmed as the molecular formula using the molecular weight from mass spectrometry.

Specific, detailed experimental protocols for the initial determination of these properties for this particular molecule are based on these fundamental principles and are not detailed in general chemical databases. Researchers would follow standard operating procedures for the specific mass spectrometer or elemental analyzer being used.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its core identifiers.

Caption: Relationship between chemical name, formula, and molecular weight.

References

Environmental Persistence of Demeton-S-Methyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton-s-methyl (B133067) sulfone is an organophosphate insecticide and a significant metabolite of the active ingredients demeton-s-methyl and oxydemeton-methyl.[1][2] As the terminal oxidation product in the metabolic pathway, its environmental fate is of critical importance for comprehensive risk assessments. This technical guide synthesizes the available data on the environmental persistence of demeton-s-methyl sulfone, focusing on its degradation in soil and its potential for hydrolysis and photolysis. Due to a notable scarcity of direct environmental fate studies on this compound, this document also incorporates data from its parent compounds to infer its likely behavior in various environmental compartments.[1][3] The primary degradation pathways for the demeton (B52138) family of compounds include microbial degradation in soil and hydrolysis, particularly under alkaline conditions.[3] Photolysis is generally considered a minor degradation pathway.[3]

Chemical Identity and Formation

This compound (CAS No: 17040-19-6; Molecular Formula: C6H15O5PS2) is formed in biological and environmental systems through the oxidation of demeton-s-methyl.[4][5] This process involves the conversion of the thioether group first to a sulfoxide (B87167) (oxydemeton-methyl) and subsequently to the more stable sulfone.[2] This metabolic transformation is a critical aspect of its environmental presence, as the resulting sulfone is generally more resistant to further degradation than its precursors.[3]

References

Demeton-S-Methyl Sulfone: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demeton-s-methyl (B133067) sulfone is an organophosphate insecticide and a metabolite of demeton-s-methyl. Its primary biological activity stems from the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by a range of symptoms affecting the nervous, muscular, and respiratory systems. Beyond its primary mechanism, the toxic effects of demeton-s-methyl sulfone extend to inducing significant downstream cellular stress, including the generation of reactive oxygen species (oxidative stress) and the disruption of intracellular calcium homeostasis. This guide provides a comprehensive overview of the biological activity of this compound, including quantitative toxicity data, detailed experimental protocols for its assessment, and visualizations of the key signaling pathways involved in its toxic cascade.

Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in signal transmission at cholinergic synapses and neuromuscular junctions.

This compound, like other organophosphates, acts as a potent inhibitor of AChE. This leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of muscarinic and nicotinic receptors.[1][2] This sustained stimulation disrupts normal nerve impulse transmission, leading to a cascade of physiological effects that constitute the cholinergic toxidrome.

Caption: Inhibition of acetylcholinesterase by this compound.

Quantitative Toxicity Data

The toxicity of this compound has been evaluated in various animal models. The following tables summarize the available quantitative data.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |

| Rat (male, fasted) | Oral | 23 | [3] |

| Rat (male, non-fasted) | Oral | 37 - 44 | [3] |

| Rat | Dermal | >500 | [4] |

| Rabbit | Dermal | 50 (plasma/erythrocyte cholinesterase inhibition) | [3] |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals.

Table 2: In Vitro Acetylcholinesterase Inhibition by Demeton-S-Methyl and its Metabolites

| Compound | Enzyme Source | IC50 (M) | Reference(s) |

| Demeton-S-methyl | Sheep Erythrocytes | 6.5 x 10⁻⁵ | [4] |

| Demeton-S-methyl sulfoxide | Sheep Erythrocytes | 4.1 x 10⁻⁵ | [4] |

| This compound | Sheep Erythrocytes | 2.3 x 10⁻⁵ | [4] |

| Demeton-S-methyl | Human Serum | 1.65 x 10⁻⁶ | [4] |

| Demeton-S-methyl sulfoxide | Human Serum | 2.7 x 10⁻⁵ | [4] |

| This compound | Human Serum | 4.3 x 10⁻⁵ | [4] |

IC50 (half maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.

Downstream Signaling Pathways

The toxic effects of this compound are not limited to the direct consequences of AChE inhibition. The initial cholinergic crisis triggers a cascade of downstream events that contribute to cellular damage and organ dysfunction. Two of the most significant downstream pathways are the induction of oxidative stress and the disruption of intracellular calcium homeostasis.

Oxidative Stress Induction

Organophosphate exposure, including that from this compound, is known to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.[5][6] The overstimulation of cholinergic receptors can lead to increased metabolic activity and mitochondrial dysfunction, resulting in the excessive production of ROS.[7] This surge in ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA.

Caption: Downstream induction of oxidative stress.

Disruption of Calcium Homeostasis

The excessive stimulation of nicotinic and muscarinic receptors by acetylcholine can lead to a significant influx of calcium (Ca²⁺) into the cell.[8] This initial influx can trigger further release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, in a process known as calcium-induced calcium release (CICR). The resulting sustained elevation of intracellular Ca²⁺ levels can activate various downstream signaling pathways, including proteases and phospholipases, leading to apoptosis and neuronal damage.[8]

Caption: Disruption of intracellular calcium homeostasis.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of AChE by this compound.

Principle: The assay, developed by Ellman et al., measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel or other suitable source)

-

This compound

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE solution to each well.

-

Add different concentrations of this compound to the test wells. Include control wells with solvent only.

-

Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: A generalized workflow for the Ellman's assay.

In Vivo Acute Oral Toxicity Study (Based on OECD Guideline 423)

This protocol provides a general framework for determining the acute oral toxicity of this compound in rodents, following the principles of the OECD Test Guideline 423 (Acute Toxic Class Method).

Principle: The Acute Toxic Class Method is a stepwise procedure with the use of a minimum number of animals. The method involves administering the test substance orally to a group of animals at one of the defined dose levels. The outcome (mortality or survival) in this group determines the next step: dosing another group at a lower or higher dose level, or terminating the test.

Animals:

-

Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex (typically females).

-

Animals are acclimatized to laboratory conditions before the study.

Procedure:

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).

-

Administration: A single dose of the test substance is administered to the animals by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior, convulsions, tremors), and body weight changes for at least 14 days.

-

Necropsy: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.

-

Stepwise Dosing:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

If mortality occurs in the first group of animals, the next group is dosed at a lower level.

-

If no mortality occurs, the next group is dosed at a higher level.

-

The test is stopped when a dose that causes mortality or no effect at the highest dose is identified.

-

Data Analysis: The results are used to classify the substance into a toxicity category based on the observed mortality at different dose levels.

Caption: A simplified workflow for an acute oral toxicity study.

Conclusion

This compound is a highly toxic organophosphate compound whose biological activity is primarily driven by the irreversible inhibition of acetylcholinesterase. This leads to a well-defined cholinergic toxidrome. However, the toxicity of this compound is multifaceted, involving the subsequent induction of oxidative stress and disruption of intracellular calcium signaling, which contribute significantly to cellular damage and organ dysfunction. A thorough understanding of these interconnected pathways is crucial for the development of effective countermeasures and therapeutic strategies for organophosphate poisoning. The experimental protocols outlined in this guide provide standardized methods for assessing the acute toxicity and acetylcholinesterase inhibitory potential of this compound and related compounds.

References

- 1. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 698. Demeton-S-methyl sulphone (Pesticide residues in food: 1984 evaluations) [inchem.org]

- 3. 264. Demeton-S-methyl and related compounds (WHO Pesticide Residues Series 3) [inchem.org]

- 4. The role of oxidative stress in organophosphate and nerve agent toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review on oxidative stress in organophosphate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the effects and mechanisms of organophosphorus pesticide exposure and hearing loss - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the calcium plateau in neuronal injury and behavioral morbidities following organophosphate intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the calcium plateau in neuronal injury and behavioral morbidities following organophosphate intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

Demeton-S-methyl Sulfone: A Technical Guide to Aqueous and Organic Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Demeton-S-methyl sulfone in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental analysis.

This compound is an organophosphate insecticide and a metabolite of Demeton-S-methyl.[1] Understanding its solubility is crucial for predicting its environmental fate, developing analytical methods for its detection, and assessing its toxicological properties.

Core Data Presentation: Solubility Profile

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. The following table summarizes the available quantitative and qualitative data on the solubility of this compound.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | Miscible[2] | Not Specified | Being miscible indicates that it can dissolve in water at any concentration, forming a homogeneous solution. A calculated Log P of -0.47 further suggests good water solubility. |

| Organic Solvents | Generally Soluble[2] | Not Specified | While specific quantitative data is not readily available, it is reported to be soluble in most organic solvents. |

Experimental Protocols for Solubility Determination

Precise and standardized methodologies are essential for determining the solubility of chemical compounds. The following sections outline a general experimental protocol for determining water solubility based on internationally recognized guidelines, as well as a common method used for the extraction and analysis of this compound, which infers its solubility in organic solvents.

Water Solubility Determination (Based on OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a framework for determining the water solubility of substances. The "Flask Method" is generally suitable for substances with a solubility of 10 mg/L or higher.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath

-

Shaker or stirrer

-

Centrifuge or filtration apparatus

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC)

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 20°C or 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the solution is centrifuged or filtered to remove any undissolved solid.

-

The concentration of this compound in the clear aqueous phase is then determined using a validated analytical method, such as LC-MS.

Inference of Organic Solvent Solubility from Analytical Extraction Methods

Principle: The sample is first extracted with an organic solvent, followed by a partitioning step and a clean-up step to remove interfering substances. The choice of extraction solvent indicates that the analyte is soluble in that solvent.

Typical Extraction Solvents:

-

Acetonitrile: Frequently used for the initial extraction from high-water content samples.

-

Acetone: Also used as an extraction solvent in various analytical methods.

-

Ethyl Acetate: Employed in the re-extraction step of some protocols.

The successful extraction of this compound from various matrices using these solvents demonstrates its solubility in them. However, these methods do not provide quantitative saturation solubility data.

Visualization of Methodologies

To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.

Caption: General workflow for the experimental determination of solubility.

Caption: QuEChERS workflow for extraction and analysis, inferring organic solvent solubility.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Demeton-S-methyl sulfone in Agricultural Products

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of Demeton-S-methyl sulfone in various agricultural products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are based on established methodologies, primarily the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique coupled with sensitive and selective LC-MS/MS detection.

Introduction

This compound is a metabolite of the organophosphate insecticide Demeton-S-methyl. Due to its potential presence in agricultural commodities, sensitive and reliable analytical methods are crucial for ensuring food safety and regulatory compliance. LC-MS/MS has become the preferred technique for this analysis due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[1] This protocol outlines a validated approach for the reliable quantification of this compound.[1]